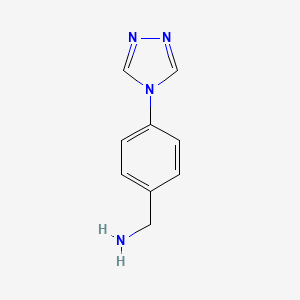

(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine

Description

(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine is a heterocyclic aromatic compound featuring a phenyl ring substituted with a 1,2,4-triazole moiety and a methanamine group. This structure confers unique physicochemical properties, enabling applications in coordination polymers, medicinal chemistry, and materials science. Notably, coordination polymers derived from this compound exhibit anti-tumor activity against glioma cells and luminescent sensing capabilities for antibiotics and pesticides . Its synthesis typically involves hydrazine hydrate-mediated cyclization or coupling reactions under solvothermal conditions .

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

[4-(1,2,4-triazol-4-yl)phenyl]methanamine |

InChI |

InChI=1S/C9H10N4/c10-5-8-1-3-9(4-2-8)13-6-11-12-7-13/h1-4,6-7H,5,10H2 |

InChI Key |

DEVKNJWBROCLCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)N2C=NN=C2 |

Origin of Product |

United States |

Preparation Methods

Ullmann Coupling with Subsequent Hydrogenation

Procedure :

- Synthesis of 4-(1,2,4-Triazol-4-yl)benzonitrile :

- Hydrogenation to Benzylamine :

Advantages : High functional group tolerance; scalable.

Limitations : Requires specialized catalysts and high-pressure conditions.

Reductive Amination of 4-(1,2,4-Triazol-4-yl)benzaldehyde

Procedure :

- Synthesis of 4-(1,2,4-Triazol-4-yl)benzaldehyde :

- Reductive Amination :

Advantages : Mild conditions for amine formation.

Limitations : Low stability of the aldehyde intermediate.

Cyclization of Hydrazine Derivatives

Procedure :

- Formation of 4-Hydrazinocarbonylbenzylamine :

- Triazole Cyclization :

Advantages : Direct triazole ring formation.

Limitations : Multi-step process requiring intermediate purification.

Palladium-Catalyzed Cross-Coupling

Procedure :

- Coupling of 4-Bromobenzylamine :

- Deprotection :

Advantages : Compatibility with boronic acid derivatives.

Limitations : Low availability of triazole boronic acids.

Nucleophilic Aromatic Substitution

Procedure :

- Reaction of 4-Fluorobenzylamine :

Advantages : Single-step synthesis.

Limitations : Low regioselectivity; competing side reactions.

Hydrogenation of Nitro-Containing Precursors

Procedure :

- Synthesis of 4-(1,2,4-Triazol-4-yl)nitrobenzene :

- Reduction to Amine :

Advantages : Straightforward nitro reduction.

Limitations : Requires nitro-group compatibility in coupling steps.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Ullmann + Hydrogenation | Coupling, Hydrogenation | 65–90 | High scalability | High-pressure equipment required |

| Reductive Amination | Aldehyde synthesis, Reductive amination | 60–80 | Mild conditions | Unstable intermediates |

| Hydrazine Cyclization | Hydrazide formation, Cyclization | 65–75 | Direct triazole formation | Multi-step purification |

| Palladium Coupling | Suzuki coupling, Deprotection | 55–95 | Versatile | Limited boronic acid availability |

| Nucleophilic Substitution | Fluoride displacement | 50–55 | Single-step | Low regioselectivity |

| Nitro Hydrogenation | Nitro coupling, Reduction | 60–85 | Simple reduction step | Nitro-group compatibility issues |

Mechanistic Insights and Optimization

- Triazole Ring Formation : Cyclization with TEOF (Method 2.3) proceeds via nucleophilic attack of hydrazide nitrogen on the electrophilic carbon, followed by dehydration.

- Ullmann Coupling : Copper-mediated aryl halide activation enables triazole substitution, favored by polar aprotic solvents like DMF.

- Reductive Amination : Imine intermediate stabilization via NaBH$$_3$$CN ensures selective amine formation without over-reduction.

Chemical Reactions Analysis

Types of Reactions

(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, alkylated, or oxidized compounds.

Scientific Research Applications

(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine is a compound with applications primarily in the pharmaceutical and agrochemical fields. It features a phenyl group substituted with a triazole ring and an amine functional group, making it of interest in medicinal chemistry.

Chemical and Biological Properties

The compound's chemical behavior can be analyzed through reactions typical of amines and heterocycles. Studies suggest it has potential as an antifungal agent due to its ability to inhibit specific fungal enzymes. Computer-aided predictions indicate possible anti-inflammatory and anticancer activities. Interaction studies focus on its binding affinity to biological targets, using techniques like molecular docking and high-throughput screening to understand its mechanism of action and optimize therapeutic potential.

Structural Analogues and Synthesis

Several compounds share structural similarities with this compound. Examples include:

- 1-(2-Aminoethyl)-1H-imidazole: Known for its role in histidine metabolism.

- 5-(Aminomethyl)-1H-tetrazole: Exhibits strong antifungal properties.

- 2-Amino-5-methylthiazole: Involved in antibacterial activities.

The uniqueness of this compound lies in its combination of the triazole moiety and the phenylmethanamine structure, potentially modulating multiple biological pathways, making it a valuable research candidate. Several synthesis methods for this compound have been developed. One synthesis involves refluxing benzylamine and dimethylformamide azine in the presence of toluenesulfonic acid monohydrate as a catalyst in DMF .

医药和农用化学品

(4-(4H-1,2,4-三唑-4-基)苯基)甲胺主要应用于医药和农用化学品领域. 它具有一个被三唑环取代的苯基和一个胺官能团,这使其在药物化学中备受关注.

化学和生物学性质

该化合物的化学行为可以通过胺和杂环的典型反应来分析. 研究表明,由于其抑制特定真菌酶的能力,它具有作为抗真菌剂的潜力. 计算机辅助预测表明可能具有抗炎和抗癌活性. 相互作用研究侧重于其与生物靶标的结合亲和力,使用分子对接和高通量筛选等技术来了解其作用机制并优化其治疗潜力.

结构类似物和合成

几种化合物与(4-(4H-1,2,4-三唑-4-基)苯基)甲胺具有结构相似性. 例子包括:

- 1-(2-氨基乙基)-1H-咪唑: 以其在组氨酸代谢中的作用而闻名.

- 5-(氨基甲基)-1H-四唑: 表现出强大的抗真菌特性.

- 2-氨基-5-甲基噻唑: 参与抗菌活性.

Mechanism of Action

The mechanism by which (4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, forming complexes that exhibit unique properties. These interactions can influence biological pathways, leading to antimicrobial or antitumor effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in the heterocycle attached to the phenyl ring or substituents on the methanamine group. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Observations :

Key Observations :

Biological Activity

(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine, a compound featuring a triazole ring and a phenylmethanamine structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is . The compound contains a triazole ring that enhances its interaction with biological targets. The synthesis typically involves the reaction of 4-(chloromethyl)benzylamine with 1H-1,2,4-triazole under basic conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. For instance, derivatives of triazole compounds have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Molecular docking studies reveal strong binding affinities to bacterial enzyme targets, suggesting robust mechanisms for their antibacterial action .

Anticancer Activity

In vitro studies demonstrate that certain derivatives of this compound possess potent anticancer properties. For example, hybrids containing the triazole moiety have shown inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 15.6 to 23.9 µM. These compounds induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

The mechanism of action for this compound involves its ability to form hydrogen bonds and coordinate with metal ions through the triazole ring. This interaction can modulate various biological pathways by influencing receptor activity or enzyme function .

Case Studies

- Antimicrobial Efficacy : A study on triazole derivatives indicated that compounds derived from nalidixic acid exhibited significant antioxidant and antibacterial properties. Specifically, certain derivatives demonstrated high binding affinities in molecular docking studies, supporting their therapeutic potential as antibiotics .

- Anticancer Research : In another investigation focused on triazole-benzoic acid hybrids, several compounds showed improved cytotoxicity against MCF-7 cells compared to doxorubicin. The study highlighted the apoptotic effects induced by these compounds and their potential as selective anticancer agents .

Comparative Analysis

| Compound | Activity Type | IC50 Values | Target Cell Lines |

|---|---|---|---|

| This compound | Antimicrobial | - | E. coli, S. aureus |

| Triazole Derivative 1 | Anticancer | 15.6 µM | MCF-7 |

| Triazole Derivative 2 | Anticancer | 19.6 µM | HCT-116 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine, and how can purity be ensured?

- Methodology : The compound is synthesized via nucleophilic substitution between 4-(chloromethyl)benzylamine and 1H-1,2,4-triazole under alkaline conditions (e.g., KOH/EtOH). Reaction optimization includes temperature control (60–80°C) and solvent selection (DMF or THF) to achieve yields >75% .

- Purification : Post-synthesis, column chromatography (silica gel, eluent: CHCl/MeOH 9:1) or recrystallization (ethanol/water) is used. Purity verification employs HPLC (C18 column, UV detection at 254 nm) and H NMR (DMSO-d, δ 8.2–8.5 ppm for triazole protons) .

Q. How can the molecular structure and crystallinity of this compound be characterized?

- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, the triazole ring exhibits C–N bond lengths of 1.31–1.35 Å, confirming aromaticity .

- Crystallinity : Powder X-ray diffraction (PXRD) compares experimental and simulated patterns to assess phase purity. Thermal gravimetric analysis (TGA) evaluates stability (decomposition onset >250°C) .

Q. What are the key reactivity patterns of the triazole and benzylamine moieties?

- Triazole Reactivity : The 1,2,4-triazole undergoes electrophilic substitution (e.g., halogenation with NBS) and coordination with transition metals (e.g., Mo, Cu) via N3 and N4 atoms .

- Benzylamine Reactivity : The primary amine participates in Schiff base formation (e.g., with aldehydes) or acetylation (acetic anhydride/pyridine). Reductive amination (NaBH) modifies the amine to secondary/tertiary derivatives .

Advanced Research Questions

Q. How can this compound be integrated into coordination polymers for catalytic or sensing applications?

- Design Strategy : Combine this compound with secondary ligands (e.g., 1,4-Hbdc) and metal ions (e.g., Zn, Co) under solvothermal conditions (120°C, 72h). Topological analysis (OLEX2) reveals 3D frameworks with pore sizes ~8–12 Å .

- Applications :

- Sensing : CPs exhibit fluorescence quenching for antibiotics (nitrofurazone detection limit: 0.1 μM) via Förster resonance energy transfer (FRET) .

- Catalysis : Mo-based polymers catalyze oxidative desulfurization (turnover frequency: 12 h) .

Q. What computational methods validate its interactions with biological targets (e.g., HDAC enzymes)?

- Docking Studies : Molecular docking (AutoDock Vina) using HDAC8 crystal structure (PDB: 1T69) shows the triazole moiety forms hydrogen bonds with Asp101 and His143 (binding energy: −9.2 kcal/mol) .

- MD Simulations : 100-ns simulations (AMBER) confirm stable binding (RMSD <2 Å) and identify key residues (Tyr306, Phe152) for inhibitor optimization .

Q. How do contradictory data on its antitumor activity arise, and how can they be resolved?

- Data Contradictions : Discrepancies in IC values (e.g., 8 μM vs. 22 μM against glioma cells) may stem from assay conditions (cell line heterogeneity, serum concentration).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.